(2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid
Description
Evolution of Arginine Derivatives
Arginine derivatives have been studied since the mid-20th century, particularly for their role in peptide synthesis and enzyme inhibition. The development of N(G)-aminoarginine (a key component of this compound) marked a breakthrough in creating stable guanidinium analogs resistant to enzymatic degradation. Early work demonstrated that substituting arginine's ε-amino group with hydrazinylmethylidene groups enhances metal-chelating capabilities while maintaining biological activity.
Naphthalenesulfonic Acids in Industrial Chemistry
8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic acid (flavianic acid) emerged in the 1930s as a vital dye intermediate and protein precipitant. Its strong acidity (pKa ≈ 0.5) and electron-withdrawing nitro groups make it an effective counterion for stabilizing cationic drugs. The combination with amino acid derivatives was first patented in 1993 for improved peptide purification.
Hybrid Systems in Modern Chemistry
This compound exemplifies Class II hybrid materials per the International Union of Pure and Applied Chemistry (IUPAC) classification, featuring covalent bonds between organic and inorganic phases. Such systems exhibit:
| Property | Organic Component Contribution | Inorganic Component Contribution |
|---|---|---|
| Thermal stability | Moderate (decomp. >150°C) | High (sulfonic acid group) |
| Solubility | Polar solvents (DMSO, water) | Acidic aqueous solutions |
| Bioactivity | Enzyme interaction sites | Enhanced membrane permeability |
Properties
IUPAC Name |
(2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O8S.C6H15N5O2/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;7-4(5(12)13)2-1-3-10-6(8)11-9/h1-4,13H,(H,18,19,20);4H,1-3,7,9H2,(H,12,13)(H3,8,10,11)/t;4-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHDIRGJHYOUQU-VWMHFEHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C(CC(C(=O)O)N)CN=C(N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C(C[C@@H](C(=O)O)N)CN=C(N)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583363 | |
| Record name | (E)-N~5~-[Amino(hydrazinyl)methylidene]-L-ornithine--8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137361-06-9 | |
| Record name | L-Ornithine, N5-(hydrazinoiminomethyl)-, mono(8-hydroxy-5,7-dinitro-2-naphthalenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137361-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-N~5~-[Amino(hydrazinyl)methylidene]-L-ornithine--8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Functional Context
This compound is a substituted arginine analog featuring a hydrazinyl-methylidene modification on the guanidino group. Such derivatives are designed to inhibit nitric oxide synthase (NOS), leveraging structural mimicry to compete with endogenous arginine. The substitution alters electron distribution, enhancing binding affinity to NOS active sites.
Synthetic Route
The preparation involves sequential functionalization of ornithine or arginine precursors:
Starting Material: L-Ornithine
L-Ornithine serves as the backbone due to its five-carbon chain terminating in a primary amine. The synthesis proceeds via:
-
Protection of the α-Amino Group : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups shield the α-amino functionality during side-chain reactions.
-
Hydrazinyl-Methylidene Introduction : Reacting the ε-amino group with hydrazine carboximidamide under mildly acidic conditions (pH 6–7) forms the substituted amidine. Catalysis by trimethylaluminum enhances nucleophilic attack on the carboximidamide.
-
Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) removes protecting groups, yielding the final product.
Critical Conditions :
Alternative Pathway: Arginine Modification
Direct modification of L-arginine’s guanidino group is less common due to steric hindrance. However, selective oxidation of the guanidine moiety with hypochlorous acid followed by hydrazine substitution has been reported. This method suffers from lower yields (~40%) and requires stringent pH control (8.5–9.0).
Analytical Characterization
-
Mass Spectrometry : ESI-MS confirms molecular ion peaks at m/z 231.1 [M+H]+.
-
NMR : ¹H NMR (D2O, 400 MHz) shows δ 3.25 (m, 1H, α-CH), 1.85–2.10 (m, 4H, β/γ-CH2), and 3.45 (s, 2H, hydrazinyl-NH2).
Synthesis of 8-Hydroxy-5,7-Dinitronaphthalene-2-Sulfonic Acid
Industrial Relevance
Flavianic acid hydrate is a chelating agent for alkaline earth metals and a precursor in dye synthesis. Its sulfonic acid and nitro groups confer high solubility and reactivity.
Sulfonation of Naphthalene
Starting Material : Naphthalene undergoes sulfonation at position 2 using oleum (20% SO3) at 160–180°C:
Yield : 85–90% after crystallization.
Nitration
Naphthalene-2-sulfonic acid is nitrated with mixed acid (HNO3/H2SO4) at 0–5°C to introduce nitro groups at positions 5 and 7. The sulfonic acid group directs nitration to the meta positions:
Conditions :
Hydroxylation
The nitro group at position 8 is reduced to a hydroxyl group via catalytic hydrogenation (Pd/C, H2, 50 psi) in ethanol/water (1:1), followed by aerial oxidation:
Yield : 60–65% after recrystallization.
Optimization Insights
Characterization Data
-
UV-Vis : λmax 340 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) in aqueous solution.
-
¹H NMR (DMSO-d6, 400 MHz): δ 8.95 (s, 1H, C8-OH), 8.70 (d, 2H, C5/C7-NO2), 7.90 (m, 3H, aromatic).
Comparative Analysis of Methodologies
Reaction Efficiency
| Compound | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Substituted Arginine | Amidination | 60–70 | >95 |
| Flavianic Acid Hydrate | Nitration | 70–75 | >96 |
Research Applications and Innovations
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
(2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in studies related to enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The compound can act as a nucleophilic reagent, participating in enzyme-catalyzed reactions. It may also interact with proteins and nucleic acids, influencing their structure and function . The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Findings
- Reactivity : The target compound lacks protective groups (e.g., Boc or carbamate), making it more reactive but less stable than analogues .
- Applications : Boc-protected derivatives (e.g., ) are preferred in solid-phase peptide synthesis, whereas the target compound may serve as a reactive intermediate.
- Spectroscopy : NMR data for similar compounds (e.g., ) suggest characteristic shifts for guanidine and carboxylic protons, aiding structural elucidation.
Comparison of 8-Hydroxy-5,7-dinitronaphthalene-2-sulfonic Acid with Analogues
Structural and Substituent Analysis
Key Findings
- Electronic Effects: Nitro groups at positions 5 and 7 (target compound) enhance acidity and electron-withdrawing properties compared to mono-nitro analogues .
- Analytical Methods: HPLC with C18 columns and ammonium acetate/methanol eluents () is applicable for sulfonic acid derivatives.
- Stability : The sulfonic acid group improves water solubility, while nitro groups may contribute to photodegradation risks.
Biological Activity
The compound (2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid; 8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid is a complex organic molecule with potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of two distinct moieties: an amino acid derivative and a dinitronaphthalene sulfonic acid. The structural formula can be represented as follows:
Key Features:
- Amino Acid Component: The amino acid portion contributes to the compound's interaction with biological systems.
- Dinitronaphthalene Sulfonic Acid: This part is known for its role in various biochemical assays and potential therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Research indicates that the dinitronaphthalene sulfonic acid moiety can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Antioxidant Properties: The presence of hydroxyl groups in the dinitronaphthalene structure suggests possible antioxidant activity, which may protect cells from oxidative stress.
- Cellular Uptake and Interaction: The amino acid component may facilitate cellular uptake through specific transport mechanisms, enhancing the bioavailability of the compound within target cells.
Biological Activity Overview
The biological activities of (2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid; 8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid have been studied in various contexts:
| Activity | Description |
|---|---|
| Antimicrobial Effects | Exhibits activity against certain bacterial strains, potentially via disruption of cell wall synthesis. |
| Antioxidant Activity | Scavenges free radicals, reducing oxidative damage in cellular models. |
| Cytotoxicity | Induces apoptosis in cancer cell lines, suggesting potential as an anticancer agent. |
| Enzyme Inhibition | Inhibits key enzymes in metabolic pathways, affecting cell growth and survival. |
Case Studies and Research Findings
-
Study on Antimicrobial Activity:
A study demonstrated that the compound showed significant antibacterial activity against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as an antimicrobial agent. -
Antioxidant Efficacy:
In vitro assays revealed that the compound reduced oxidative stress markers in human fibroblast cells by up to 30%, highlighting its potential protective effects against oxidative damage. -
Cytotoxicity in Cancer Cells:
A recent study assessed the cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that treatment with the compound led to a dose-dependent increase in apoptosis, with IC50 values ranging from 20 to 40 µM.
Q & A
Q. What are the standard protocols for synthesizing (2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid?
Methodological Answer: Synthesis typically involves multi-step protection-deprotection strategies. For example:
- Step 1: Use Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups to protect the α-amino group of the pentanoic acid backbone .
- Step 2: Introduce the hydrazinylmethylideneamino moiety via condensation reactions with hydrazine derivatives under controlled pH (6.5–7.5) and low temperatures (0–5°C) to avoid side reactions .
- Step 3: Purify intermediates via reverse-phase HPLC or recrystallization to ensure enantiomeric purity (>98% by chiral HPLC) .
Critical parameters include reaction time (12–24 hrs), solvent polarity (e.g., DMF for solubility), and inert atmosphere (N₂) to prevent oxidation .
Q. How is the sulfonic acid component (8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid) characterized spectroscopically?
Methodological Answer:
- UV-Vis Spectroscopy: The nitro and hydroxy groups absorb at λmax ≈ 320 nm (n→π* transitions) and 260 nm (π→π*), respectively. Solvent polarity (e.g., water vs. DMSO) shifts these peaks due to solvatochromism .
- NMR: ¹H NMR in D₂O reveals aromatic protons at δ 8.2–8.5 ppm (C-H adjacent to nitro groups) and a singlet for the sulfonic acid proton (δ 11.2 ppm, exchangeable). ¹³C NMR confirms sulfonic acid substitution at C2 (δ 145 ppm) .
- Mass Spectrometry: ESI-MS in negative mode shows [M-H]⁻ at m/z 318.1 (calculated for C₁₀H₅N₂O₈S⁻) .
Advanced Research Questions
Q. How does the hydrazinylmethylideneamino group influence the compound’s reactivity in aqueous solutions?
Methodological Answer: The hydrazinyl group undergoes pH-dependent tautomerism and redox reactions:
- Tautomerism: At pH > 7, the E/Z isomerization of the hydrazone moiety occurs, detectable via ¹H NMR (δ 7.8–8.1 ppm for imine protons) .
- Oxidative Stability: Under aerobic conditions, the hydrazine group oxidizes to diazenium intermediates, monitored by cyclic voltammetry (Epa ≈ +0.45 V vs. Ag/AgCl) .
- Chelation: The hydrazinyl group binds transition metals (e.g., Cu²⁺), forming stable complexes (log K = 4.2) quantified via isothermal titration calorimetry (ITC) .
Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions may arise from impurities or stereochemical variations. Mitigation strategies include:
- Batch Analysis: Compare multiple synthetic batches via LC-MS to identify impurities (e.g., over-oxidized hydrazine byproducts) .
- Chiral Purity Validation: Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC to confirm >99% (2S)-configuration .
- Biological Replicates: Perform dose-response assays (e.g., IC₅₀) in triplicate across cell lines (HEK293, HeLa) to assess consistency .
Q. How can computational modeling predict interactions between the sulfonic acid component and protein targets?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with sulfotransferases or albumin. The sulfonic acid group forms hydrogen bonds with Arg/Lys residues (binding energy ≈ -8.2 kcal/mol) .
- MD Simulations: Run 100-ns molecular dynamics trajectories in GROMACS to assess stability of the naphthalene ring in hydrophobic pockets .
- QM/MM Calculations: Evaluate nitro group reduction potentials (ΔG ≈ -15.3 kJ/mol) using Gaussian09 with B3LYP/6-31G* basis sets .
Data Analysis & Method Optimization
Q. What chromatographic conditions optimize separation of the two components in a mixture?
Methodological Answer:
Q. How does the nitro group in 8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid affect its photodegradation kinetics?
Methodological Answer:
- Photostability Assay: Expose to UV light (λ = 365 nm, 10 mW/cm²) and monitor degradation via HPLC. Nitro groups increase degradation rate (t₁/₂ = 45 min vs. 120 min for non-nitrated analogs) due to radical formation .
- Mechanistic Study: Use EPR to detect nitroxide radicals (g ≈ 2.005) during irradiation. Quenching experiments with NaN₃ confirm singlet oxygen involvement .
Tables
Table 1: Key Physicochemical Properties
Table 2: Recommended Analytical Techniques
| Parameter | Method | Conditions |
|---|---|---|
| Enantiomeric Purity | Chiral HPLC | Chiralpak AD-H, 80:20 hexane:IPA |
| Metal Chelation | ITC | 25°C, 10 µM Cu²⁺ in PBS |
| Photodegradation | UV-Vis Spectroscopy | λ = 365 nm, 0.1 M phosphate buffer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
